

An In-depth Technical Guide to Ethyl Violet: Synonyms, Properties, and Applications

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Compound of Interest

Compound Name: Ethyl Violet

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl Violet**, a synthetic dye with diverse applications in research and industry. This document details its various names in literature, key chemical and physical properties, and established experimental protocols.

Synonyms and Alternative Names for Ethyl Violet

Ethyl Violet is known by a variety of names in scientific and commercial literature. A comprehensive list of these synonyms and identifiers is crucial for accurate literature searches and material identification.

- Common Name: **Ethyl Violet**[\[1\]](#)
- Systematic IUPAC Name: [4-[bis[4-(diethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium chloride
- CAS Number: 2390-59-2[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Colour Index (C.I.) Number: 42600[\[1\]](#)[\[3\]](#)
- C.I. Name: Basic Violet 4[\[1\]](#)
- Other Chemical Names and Synonyms:

- Ethanaminium, N-[4-[bis[4-(diethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride
- **Ethyl Violet AX**
- **Ethyl Violet GGA**
- Ethyl Crystal Violet
- Ethyl Purple 6B
- Gentian Violet B Basic Violet 4[5]
- Lowacryl Violet 4
- Shikiso Acid Brilliant Blue 6B
- Basic Violet
- Blue 14
- BV-04
- CI NO 42600
- ETHYL PURPLE
- **ETHYL VIOLET G**

Quantitative Data

The following table summarizes the key quantitative properties of **Ethyl Violet**, essential for its application in various experimental settings.

Property	Value	References
Molecular Formula	C ₃₁ H ₄₂ N ₃ Cl	[2][3][4]
Molecular Weight	492.15 g/mol	[2]
Absorption Maximum (λ _{max})	594-597 nm	[3]
Appearance	Greenish to dark brown/olive green powder	[2][3]
Solubility in Water	Soluble (10 mg/ml)	
Solubility in Ethanol	Soluble	[5]
Melting Point	>250°C	
Density	0.98 g/cm ³	[5]

Experimental Protocols

This section provides detailed methodologies for key applications of **Ethyl Violet**.

Staining of Elastic Fibers in Histology

Ethyl Violet is a component of various staining solutions for the demonstration of elastic fibers in tissue sections. This is important in the study of connective tissue diseases.

Principle: Elastic fibers selectively bind to certain dyes, such as those in iron resorcin fuchsin type solutions which can include **Ethyl Violet**, staining them a distinct color that contrasts with other tissue components.

Protocol: Humberstone's Solution for Elastic Fibres

Reagents:

- Victoria blue 4R: 1 g
- **Ethyl violet**: 1 g
- Resorcin: 4 g

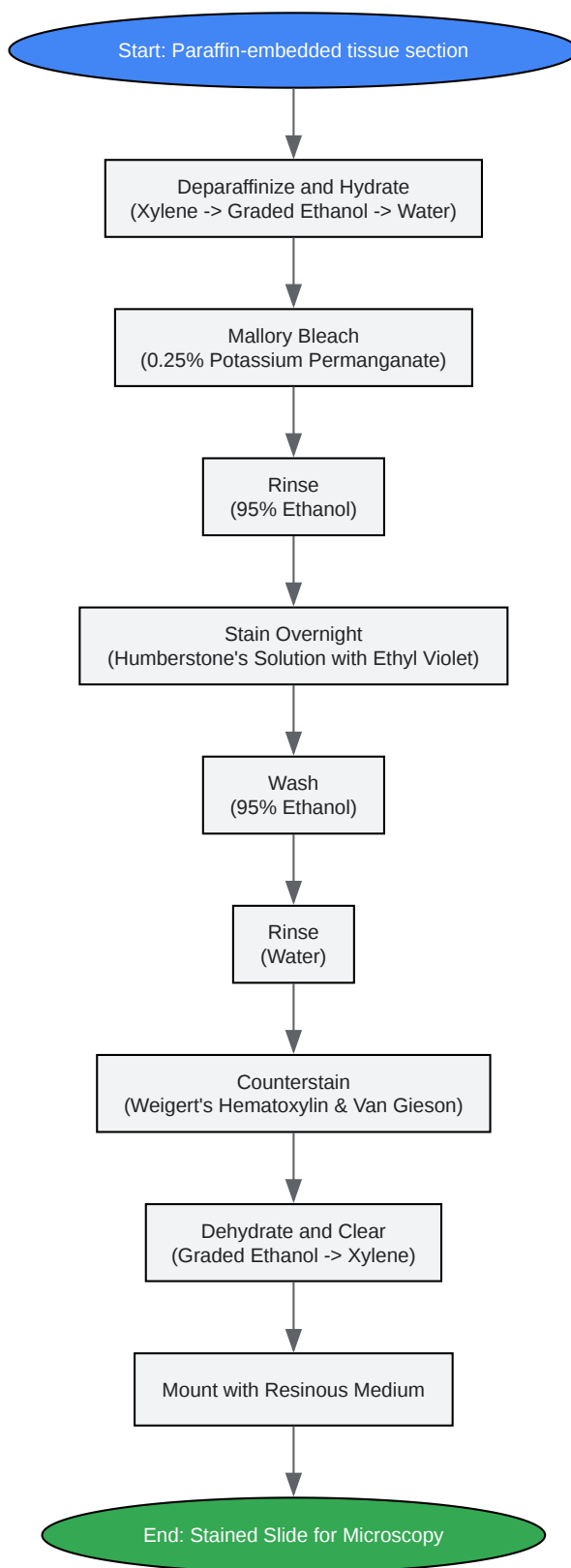
- Dextrin: 0.5 g
- 30% aqueous Ferric chloride: 25 mL
- 95% Ethanol: 150 mL
- Phenol: 10 g
- Concentrated Hydrochloric acid: 4 mL
- Distilled water: 200 mL
- 0.25% Potassium permanganate (for Mallory bleach)
- Weigert's iron hematoxylin
- Van Gieson's picro-fuchsin

Procedure:

- Deparaffinization and Hydration: Bring tissue sections to water via xylene and a graded ethanol series.
- Bleaching (Mallory bleach): Treat sections with 0.25% potassium permanganate for ten minutes.
- Rinse with 95% ethanol.
- Staining: Place sections into Humberstone's solution and leave overnight.
- Washing: Wash with 95% ethanol to remove excess staining solution.
- Rinse in water.
- Counterstaining: Counterstain with Weigert's iron hematoxylin and Van Gieson's solution.
- Dehydration and Mounting: Dehydrate through a graded ethanol series, clear with xylene, and mount with a resinous medium.

Expected Results:

- Elastic fibers: Dark blue/black
- Nuclei: Black
- Collagen: Red
- Other tissue elements: Yellow



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Figure 1. Workflow for elastic fiber staining.

Spectrophotometric Determination of Anionic Surfactants

Ethyl Violet can be used as a reagent for the quantitative determination of anionic surfactants in aqueous samples, such as seawater.

Principle: Anionic surfactants form an ion-association complex with the cationic dye **Ethyl Violet**. This complex is extractable into an organic solvent (e.g., toluene), and the concentration of the surfactant can be determined by measuring the absorbance of the organic phase at a specific wavelength.

Protocol:

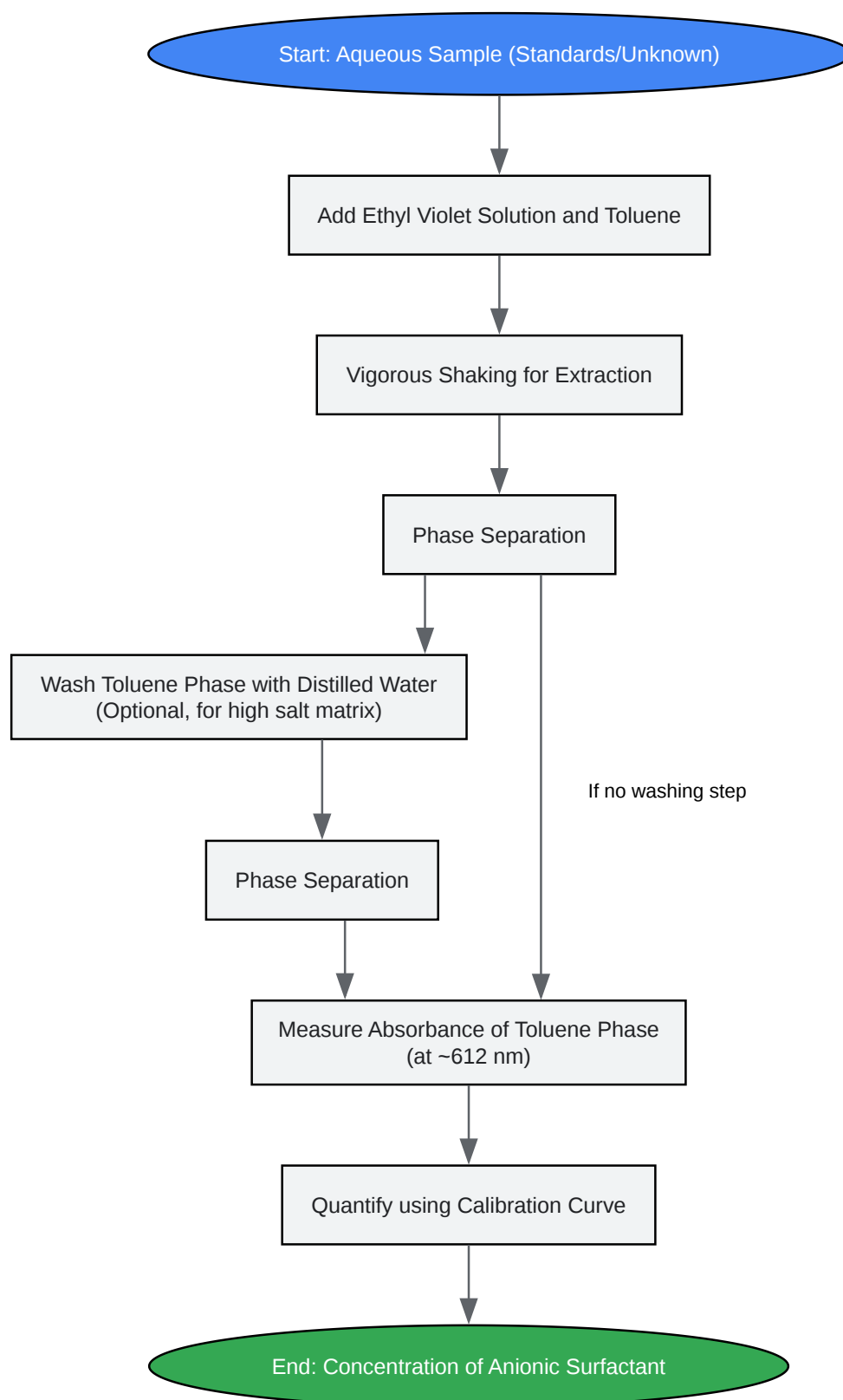
Reagents:

- **Ethyl Violet** solution
- Toluene
- Standard solutions of an anionic surfactant (e.g., Sodium Dodecyl Sulfate - SDS)
- Distilled water

Procedure:

- Sample Preparation: Prepare a series of standard solutions of the anionic surfactant and the unknown sample.
- Complex Formation and Extraction:
 - To a known volume of the standard or sample solution, add the **Ethyl Violet** solution.
 - Add a specific volume of toluene.
 - Shake the mixture vigorously to facilitate the extraction of the ion-association complex into the toluene phase.
 - Allow the phases to separate.

- Washing (for high salt matrices like seawater):
 - Carefully remove the aqueous layer.
 - Wash the toluene extract with distilled water to remove any co-extracted interfering ions (e.g., chloride).[\[2\]](#)
 - Allow the phases to separate again.
- Spectrophotometric Measurement:
 - Transfer the toluene phase to a cuvette.
 - Measure the absorbance at the wavelength of maximum absorbance for the complex (approximately 612 nm).[\[2\]](#)
- Quantification:
 - Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.
 - Determine the concentration of the anionic surfactant in the unknown sample by interpolating its absorbance on the calibration curve.



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Figure 2. Workflow for anionic surfactant determination.

Gram Staining of Bacteria (Adapted Protocol)

While Crystal Violet is the standard primary stain in the Gram staining procedure, **Ethyl Violet** can serve as an alternative due to its similar chemical structure as a triphenylmethane dye. This differential staining technique is fundamental in microbiology for classifying bacteria into two main groups: Gram-positive and Gram-negative.

Principle: The difference in the cell wall composition of Gram-positive and Gram-negative bacteria determines the retention or loss of the primary stain. Gram-positive bacteria have a thick peptidoglycan layer that retains the crystal violet-iodine complex, while Gram-negative bacteria have a thin peptidoglycan layer and an outer membrane, leading to the loss of the primary stain upon decolorization.

Protocol:

Reagents:

- **Ethyl Violet** solution (as primary stain)
- Gram's iodine solution (mordant)
- Decolorizer (e.g., 95% ethanol or a mixture of acetone and ethanol)
- Safranin (counterstain)
- Distilled water

Procedure:

- Smear Preparation and Heat Fixation:
 - Prepare a thin smear of the bacterial culture on a clean glass slide.
 - Allow the smear to air dry completely.
 - Heat-fix the smear by passing it quickly through a flame a few times.
- Primary Staining:

- Flood the smear with the **Ethyl Violet** solution and let it stand for 1 minute.[\[6\]](#)
- Gently rinse with distilled water.[\[6\]](#)
- Mordant Application:
 - Flood the smear with Gram's iodine solution and let it stand for 1 minute.[\[6\]](#)
 - Gently rinse with distilled water.[\[6\]](#)
- Decolorization:
 - Holding the slide at an angle, apply the decolorizer drop by drop until the runoff is clear (typically 5-15 seconds).[\[6\]](#)
 - Immediately rinse with distilled water to stop the decolorization process.[\[6\]](#)
- Counterstaining:
 - Flood the smear with safranin and let it stand for 30-60 seconds.[\[6\]](#)
 - Gently rinse with distilled water.[\[6\]](#)
- Drying and Observation:
 - Blot the slide dry with bibulous paper.
 - Examine the smear under a microscope using an oil immersion objective.

Expected Results:

- Gram-positive bacteria: Appear violet/purple.
- Gram-negative bacteria: Appear pink/red.

Signaling Pathways and Molecular Interactions

Currently, there is a lack of specific, well-defined intracellular signaling pathways in the literature that are directly modulated by **Ethyl Violet**. Its primary applications are based on its

properties as a stain and an indicator dye that interacts with macromolecules.

However, as a triphenylmethane dye, its mechanism of action often involves electrostatic and hydrophobic interactions with biological molecules. For instance, in the context of Alzheimer's disease research, the related compound Crystal Violet has been shown to selectively bind to A β oligomers. This interaction is not part of a signaling cascade but rather a direct binding event that allows for the detection and potential inhibition of these protein aggregates. The interaction of **Ethyl Violet** with anionic surfactants is another example of a direct molecular interaction, forming an ion-pair complex.

Further research may elucidate more complex biological activities of **Ethyl Violet** beyond its current applications.

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